molecular formula C20H29BO2 B14910368 (R)-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane

(R)-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane

Cat. No.: B14910368
M. Wt: 312.3 g/mol
InChI Key: XBDMCGJYWWABSE-OHTSDLOESA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of ®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C20H29BO2

Molecular Weight

312.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(2R)-2-(2-phenylethyl)-1-bicyclo[2.1.1]hexanyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C20H29BO2/c1-18(2)19(3,4)23-21(22-18)20-13-16(14-20)12-17(20)11-10-15-8-6-5-7-9-15/h5-9,16-17H,10-14H2,1-4H3/t16?,17-,20?/m1/s1

InChI Key

XBDMCGJYWWABSE-OHTSDLOESA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)C[C@H]3CCC4=CC=CC=C4

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)CC3CCC4=CC=CC=C4

Origin of Product

United States

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